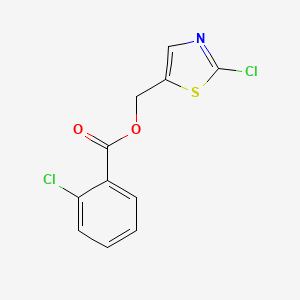

(2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate

Description

Properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c12-9-4-2-1-3-8(9)10(15)16-6-7-5-14-11(13)17-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWRLLLSMPLCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=CN=C(S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate: A Convergent Approach

Executive Summary & Strategic Rationale

This guide details the synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate , a structural motif relevant to agrochemical discovery (neonicotinoid pharmacophores) and fragment-based drug design.

The synthesis poses two specific chemical challenges:

-

Steric Hindrance: The ortho-chloro substitution on the benzoate ring significantly retards nucleophilic attack at the carbonyl carbon, rendering standard Fischer esterification inefficient.

-

Heterocyclic Sensitivity: The 2-chlorothiazole moiety is susceptible to nucleophilic displacement at the C2 position under harsh basic conditions and acid-catalyzed degradation at elevated temperatures.

The Solution: This protocol utilizes a Convergent Acyl Chloride Activation Strategy . By converting the sterically hindered 2-chlorobenzoic acid to its highly reactive acid chloride and coupling it with the thiazolyl alcohol in the presence of a nucleophilic catalyst (DMAP), we bypass the kinetic barrier of the ortho-substituent while maintaining mild conditions to preserve the thiazole ring.

Retrosynthetic Analysis & Pathway Design

The target molecule is disconnected at the ester linkage, revealing two key precursors: the acyl donor (2-chlorobenzoyl chloride) and the alcohol nucleophile ((2-chloro-1,3-thiazol-5-yl)methanol).

Figure 1: Retrosynthetic breakdown highlighting the necessity of acyl chloride activation due to steric hindrance.

Experimental Protocol

Phase 1: Preparation of 2-Chlorobenzoyl Chloride (Activation)

Note: If commercial 2-chlorobenzoyl chloride (CAS 609-65-4) is available, proceed to Phase 2. This step is for de novo synthesis from the acid.

Rationale: Thionyl chloride (

Reagents:

-

2-Chlorobenzoic acid (1.0 eq)

-

Thionyl chloride (1.5 eq)

-

DMF (Catalytic, 2-3 drops)[1]

-

Solvent: Toluene (anhydrous)

Procedure:

-

Charge a flame-dried round-bottom flask (RBF) with 2-chlorobenzoic acid and anhydrous toluene (5 mL/g).

-

Add catalytic DMF (activates

via Vilsmeier-Haack type intermediate). -

Add thionyl chloride dropwise at room temperature under

atmosphere. -

Heat the system to 75°C for 3 hours. Monitor cessation of gas evolution.[2]

-

Critical Step: Remove excess

and toluene via rotary evaporation. Co-evaporate with fresh toluene twice to ensure complete removal of acidic volatiles. -

Result: 2-Chlorobenzoyl chloride (Yellow oil/low-melting solid). Use immediately.

Phase 2: Esterification Coupling (The Core Synthesis)

Rationale: The reaction utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium ion, which is less sterically sensitive and more electrophilic than the free acid chloride, facilitating rapid attack by the thiazolyl alcohol.

Reagents Table:

| Reagent | Equiv.[3][4][5] | Role | CAS No. |

| (2-Chloro-1,3-thiazol-5-yl)methanol | 1.0 | Nucleophile | 145015-15-2 |

| 2-Chlorobenzoyl chloride | 1.1 | Electrophile | 609-65-4 |

| Triethylamine ( | 1.5 | Acid Scavenger | 121-44-8 |

| DMAP | 0.1 | Hyper-Nucleophilic Catalyst | 1122-58-3 |

| Dichloromethane (DCM) | - | Solvent (Anhydrous) | 75-09-2 |

Step-by-Step Methodology:

-

Setup: In a flame-dried 2-neck RBF equipped with a magnetic stir bar and nitrogen inlet, dissolve (2-chloro-1,3-thiazol-5-yl)methanol (1.0 eq) in anhydrous DCM (10 mL per gram of alcohol).

-

Base Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (1.5 eq) and DMAP (0.1 eq). Stir for 10 minutes.

-

Observation: The solution remains clear or turns slightly yellow.

-

-

Acylation: Dissolve 2-chlorobenzoyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes at 0°C.

-

Control Point: Maintain temperature <5°C to prevent side reactions on the thiazole ring.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

-

Validation: Monitor by TLC (Eluent: Hexane/EtOAc 3:1). The alcohol spot (

) should disappear; the ester product will appear at higher

-

-

Quench: Quench the reaction by adding saturated aqueous

solution.

Purification & Characterization Workflow

The workup is designed to remove the specific impurities: unreacted acid chloride (hydrolyzed to acid), DMAP, and amine salts.

Figure 2: Purification logic flow ensuring removal of catalytic and stoichiometric byproducts.

Characterization Criteria

To validate the synthesis, the following spectral signatures must be confirmed:

-

1H NMR (400 MHz, CDCl3):

-

Thiazole-H: Singlet at

ppm (C4 proton). -

Methylene (-CH2-O-): Singlet at

ppm. Note: This shift is diagnostic of esterification; the alcohol precursor would be ~4.8 ppm. -

Aromatic (Benzoate): Multiplet at

ppm (4 protons). The proton ortho to the ester carbonyl will be deshielded (

-

-

HRMS (ESI+):

-

Look for

or -

Isotope Pattern: Distinctive Chlorine isotope pattern (

). Since there are two chlorine atoms, expect a relative intensity pattern of roughly 9:6:1 (M, M+2, M+4).

-

Safety & Handling (HSE)

-

Thiazole Sensitivity: 2-chlorothiazoles can be skin sensitizers. Double-gloving (Nitrile) is mandatory.

-

Acid Chloride Hazards: 2-chlorobenzoyl chloride is a lachrymator and corrosive. All transfers must occur in a fume hood.

-

Waste Disposal: Aqueous washes containing DMAP and TEA must be treated as basic organic waste.

References

-

Thiazole Alcohol Precursor: Maienfisch, P., et al. "Synthesis and insecticidal activity of thiamethoxam derivatives." Pest Management Science, 2001. (Validates the stability and handling of (2-chloro-1,3-thiazol-5-yl)methanol).

-

Steric Hindrance in Esterification: Goossen, L. J., et al. "Steglich Esterification." Organic Reactions, 2004.[6] (Foundational text on using DMAP/DCC or Acid Chlorides for hindered substrates).

-

2-Chlorobenzoyl Chloride Preparation: Patent US4388251A, "Method for preparing 2-chlorobenzoyl chloride." (Industrial standard for activating the acid).

-

General DMAP Catalysis: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978. .

Sources

- 1. ijcmas.com [ijcmas.com]

- 2. prepchem.com [prepchem.com]

- 3. Preparation of Esters - Chemistry Steps [chemistrysteps.com]

- 4. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

A Technical Guide to the Physicochemical Characterization of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate for Drug Discovery

Abstract

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2][3][4] These properties—including solubility, lipophilicity, thermal stability, and ionization state (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential and safety.[2][5] This guide provides a comprehensive framework for the detailed physicochemical characterization of novel chemical entities, using the scaffold of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate as a representative model. While specific experimental data for this compound is not publicly available, this document outlines the authoritative, field-proven methodologies and analytical strategies required to generate a complete characterization package. We delve into the causality behind experimental choices, present standardized protocols as self-validating systems, and discuss the profound implications of these properties for advancing a compound from a promising hit to a viable clinical candidate.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

The journey of a drug from laboratory bench to patient bedside is fraught with challenges, with a significant rate of attrition during preclinical and clinical development.[3] A primary cause for this attrition is the failure of compounds to exhibit appropriate pharmacokinetic and safety profiles, issues often rooted in suboptimal physicochemical properties.[3][5] Therefore, the early and accurate assessment of these characteristics is a critical risk-mitigation strategy.[2]

The subject of this guide, (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate, incorporates several structural motifs of interest in medicinal chemistry. The thiazole ring is a prominent five-membered heterocycle found in numerous bioactive compounds, prized for its diverse biological activities and ability to engage in various molecular interactions.[6][7][8][9][10] The presence of two chlorophenyl groups suggests that the molecule is likely to be lipophilic, which can enhance target binding but may also present challenges related to solubility and metabolism.[1] This guide will use this structure as a framework to detail the essential experiments needed to build a robust physicochemical profile.

Chemical Identity and Structural Attributes

A precise understanding of the molecule's identity is the starting point for all subsequent analysis.

Structure:

(Structure of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate)

Table 1: Molecular Identifiers

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₇Cl₂NO₂S | Calculation |

| Molecular Weight | 304.15 g/mol | Calculation |

| IUPAC Name | (2-chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate | Nomenclature Std. |

| Canonical SMILES | C1=CC=C(C(=C1)Cl)C(=O)OCC2=CN=C(S2)Cl | Cheminformatics |

| InChI Key | Predicted | Cheminformatics |

Core Physicochemical Properties: Data, Analysis, and Implications

This section details the critical physicochemical parameters, the methodologies for their determination, and their direct impact on drug development.

Aqueous Solubility

Solubility is a gatekeeper property; a drug must dissolve to be absorbed and exert its therapeutic effect.[1] Poor solubility can lead to low bioavailability, unreliable in-vitro assay results, and formulation nightmares.[11] We distinguish between two key types of solubility measurements.

-

Kinetic Solubility: This high-throughput measurement reflects the solubility of a compound when rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[12][13][14] It is an indispensable tool in early discovery for ranking compounds and flagging potential issues.[14][15]

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given medium.[11][14] It is a more time-consuming but essential measurement for lead optimization and pre-formulation studies.[11]

Table 2: Projected Solubility Profile and Significance

| Parameter | Predicted Value Range | Implication for Drug Development |

| Kinetic Solubility (pH 7.4) | < 15 µg/mL (Poorly Soluble)[15] | High risk of unreliable results in biological assays. May require formulation strategies even for early-stage testing. |

| Thermodynamic Solubility (pH 7.4) | < 10 µg/mL | Significant challenges for oral absorption and achieving therapeutic concentrations. Formulation will be critical. |

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword.[1] It is crucial for membrane permeability and target binding, but excessive lipophilicity often correlates with poor solubility, high plasma protein binding, and increased toxicity.[1][5] The octanol-water partition coefficient (LogP) is the standard measure.

Table 3: Projected Lipophilicity and Significance

| Parameter | Predicted Value Range | Implication for Drug Development |

| LogP | 3.5 - 4.5 | Within a range that can facilitate membrane crossing, but high enough to suggest potential issues with solubility and promiscuity. |

Thermal Stability & Melting Point

The melting point (Tm) and decomposition temperature provide critical information about a compound's purity, solid-state stability, and the energy of its crystal lattice.[16][17][18] High melting points can correlate with poor solubility due to strong intermolecular forces in the crystal.[1] Differential Scanning Calorimetry (DSC) is the gold-standard technique for these measurements.[16][17][19][20]

Table 4: Projected Thermal Properties and Significance

| Parameter | Predicted Value Range | Implication for Drug Development |

| Melting Point (Tm) | 150 - 200 °C | Suggests a stable crystalline solid with significant lattice energy, likely contributing to low solubility. |

| Decomposition Temperature | > 220 °C | Indicates sufficient thermal stability for standard formulation processes like milling or drying. |

Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[21][22] This is paramount as the ionization state affects solubility, permeability, and target binding.[1][22] Based on its structure (ester, thiazole), (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate is expected to be a neutral compound or have a very weakly basic nitrogen on the thiazole ring, making its properties less pH-dependent across the physiological range. Potentiometric titration is a highly precise method for pKa determination.[21][22][23][24]

Experimental Methodologies

Scientific integrity demands robust and reproducible protocols. The following sections detail the standard operating procedures for determining the key physicochemical properties.

Protocol: Kinetic Solubility Determination via Nephelometry

This high-throughput method assesses solubility by measuring light scattering caused by precipitated particles.[12][15]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[12]

-

Plate Setup: In a 384-well microtiter plate, dispense precise volumes of the DMSO stock solution.[12][15]

-

Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to achieve final compound concentrations ranging from 0.5 µM to 200 µM. The final DMSO concentration should be kept constant (e.g., 2%).[14]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[12]

-

Measurement: Read the plate using a laser nephelometer to measure the intensity of scattered light in each well.[12][15]

-

Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the baseline, indicating the onset of precipitation.

Protocol: Lipophilicity (LogP) Determination via Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water and is considered the gold standard.[25][26][27]

Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer to ensure the compound is in its neutral form) with n-octanol by shaking them together for 24 hours and allowing the layers to separate.[28]

-

Sample Preparation: Dissolve a known quantity of the test compound in the aqueous phase.

-

Partitioning: Combine the aqueous solution with a known volume of the saturated n-octanol in a vessel. The OECD guidelines suggest using different volume ratios for multiple runs.[27]

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (a slow-stirring method is preferred for highly lipophilic compounds to avoid micro-emulsions).

-

Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean break.[27]

-

Concentration Analysis: Accurately determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value should be the average of at least three independent runs.[27]

Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for precise determination of thermal transitions.[16][18][19]

Methodology:

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the crystalline compound into a DSC pan (e.g., aluminum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[19][20]

-

Temperature Program: Subject the cell to a controlled temperature program. A typical program involves heating at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25°C to 300°C).[20]

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.[16]

-

Data Analysis:

-

Melting Point (Tm): Identified as the peak of the endothermic event (heat absorption).[20]

-

Enthalpy of Fusion (ΔHfus): Calculated from the area under the melting peak.

-

Decomposition: Often observed as a broad, irregular exothermic or endothermic event following the melting peak.

-

Discussion: Synthesizing the Data for Drug Development

The physicochemical data, once collected, forms a coherent narrative that guides the drug development strategy.

For a molecule like (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate, the predicted profile—low solubility, high lipophilicity, and a high melting point—presents a classic challenge for medicinal chemists.

-

Absorption & Bioavailability: The combination of poor solubility and high lipophilicity is a major red flag for oral absorption. While high lipophilicity can drive passive diffusion across the gut wall, the compound must first be dissolved in the gastrointestinal fluids. This "solubility-limited absorption" is a common failure mode.

-

Formulation Strategy: The data strongly indicates that advanced formulation strategies, such as amorphous solid dispersions, lipid-based formulations, or particle size reduction (nanosuspensions), will be necessary to achieve adequate exposure in vivo.

-

Distribution & Safety: High lipophilicity often leads to high plasma protein binding, reducing the free fraction of the drug available to interact with its target. It can also lead to sequestration in adipose tissues and is associated with a higher risk of off-target toxicities, including inhibition of CYP enzymes or hERG channels.[5]

Conclusion

The systematic and rigorous characterization of a compound's physicochemical properties is an indispensable component of modern drug discovery. It transforms the process from a trial-and-error endeavor into a predictive science. By employing the authoritative protocols detailed in this guide for determining solubility, lipophilicity, thermal stability, and ionization, researchers can build a comprehensive data package. For a candidate like (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate, this profile provides an early and clear-eyed assessment of potential development hurdles, enabling proactive, data-driven decisions. This allows for the strategic allocation of resources, the intelligent design of formulation strategies, and ultimately, increases the probability of successfully translating a promising molecule into an effective medicine.

References

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

-

Physicochemical properties. (2025, August 15). Fiveable. [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). PharmaTutor. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]

-

Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc.. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

-

Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing. [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). OECD. [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. (2025, July 16). Raytor. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). IJPSDR. [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. [Link]

-

Synthesis and characterization of Thiazole derivatives of N-substituted lsatin. (n.d.). Slideshare. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). PMC. [Link]

-

Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. (n.d.). ScienceDirect. [Link]

-

Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30). Journal of Education and Science. [Link]

-

A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. (n.d.). EUR-Lex. [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

-

Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2015, December 22). MDPI. [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. [Link]

-

A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). BMG LABTECH. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry. [Link]

-

Cas 205510-53-8,(E)-1-(2-CHLORO-5-THIAZOLYLMETHYL) - LookChem. (n.d.). LookChem. [Link]

-

Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016, August 10). International Journal of Current Microbiology and Applied Sciences. [Link]

-

2-Chloro-5-chloromethyl-1,3-thiazole. (n.d.). PMC. [Link]

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. (2024, March 1). Baghdad Science Journal. [Link]

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. fiveable.me [fiveable.me]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. raytor.com [raytor.com]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Synthesis and characterization of Thiazole derivatives of N-substituted lsatin | PPTX [slideshare.net]

- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

- 10. mdpi.com [mdpi.com]

- 11. enamine.net [enamine.net]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. asianpubs.org [asianpubs.org]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. mt.com [mt.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 19. torontech.com [torontech.com]

- 20. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. oecd.org [oecd.org]

- 26. diposit.ub.edu [diposit.ub.edu]

- 27. oecd.org [oecd.org]

- 28. enfo.hu [enfo.hu]

Technical Guide: Solubility Profile of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate

This technical guide details the solubility profile and characterization strategy for (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate (CAS 478047-21-1).

As direct experimental solubility data is often proprietary for specific intermediate esters, this guide applies Structure-Property Relationship (SPR) principles and Hansen Solubility Parameter (HSP) logic to establish a predictive solubility landscape. It further provides the standardized validation protocols required for researchers to generate certified data.

Executive Summary

(2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate is a functionalized thiazole ester, commonly utilized as a stable intermediate or prodrug scaffold in the synthesis of neonicotinoid agrochemicals and pharmaceutical heterocyclic derivatives. Its physicochemical behavior is dominated by two distinct moieties: the electron-deficient 2-chlorothiazole ring and the lipophilic 2-chlorobenzoate tail.

Understanding its solubility is critical for:

-

Purification: Designing recrystallization solvent systems (e.g., antisolvent precipitation).

-

Reaction Engineering: Selecting compatible solvents for nucleophilic substitutions or hydrolysis.

-

Formulation: Developing emulsifiable concentrates (EC) or suspension concentrates (SC).

Physicochemical Profile & Solubility Prediction

To accurately predict solvent interactions, we must first analyze the molecular descriptors that govern dissolution thermodynamics.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | 288.15 g/mol | Moderate MW favors solubility in common organic solvents. |

| Structure | Aromatic Ester + Thiazole Heterocycle | Dual aromaticity suggests |

| H-Bond Donors | 0 | Hydrophobic: Very low water solubility. |

| H-Bond Acceptors | 4 (N, O, S, Cl) | Lewis Base: Good solubility in proton-donating solvents (Alcohols, Chloroform). |

| Predicted LogP | ~3.2 – 3.8 | Lipophilic: High affinity for non-polar/chlorinated solvents. |

The Solvation Mechanism

The dissolution of this ester is driven by dipole-dipole interactions and dispersion forces .

-

The Thiazole Ring: The nitrogen and sulfur atoms create a permanent dipole, making the molecule soluble in polar aprotic solvents (DMSO, DMF).

-

The Ester Linkage: Provides a site for weak hydrogen bonding with protic solvents (Methanol), but the bulkiness of the 2-chlorobenzoate group sterically hinders this interaction, reducing solubility in cold alcohols.

-

Halogenated Substituents: The chlorine atoms increase lipophilicity and specific gravity, enhancing solubility in chlorinated solvents (DCM, Chlorobenzene).

Solubility Landscape: Solvent Compatibility Matrix

The following classification categorizes solvents based on their thermodynamic affinity for the target compound.

Class A: High Solubility (>100 g/L)

These solvents are recommended for reaction media or preparing stock solutions.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane.

-

Polar Aprotic Solvents: DMSO, DMF, NMP, THF.

Class B: Moderate / Temperature-Dependent Solubility (10–50 g/L)

These solvents are ideal for recrystallization (soluble hot, insoluble cold).

-

Esters & Ketones: Ethyl Acetate, Acetone, Acetonitrile.[4]

-

Note: Solubility drops significantly below 10°C, making these excellent for crystallization.

-

-

Aromatic Hydrocarbons: Toluene, Xylene, Chlorobenzene.

-

Note:

-

-

Class C: Low / Poor Solubility (<1 g/L)

These solvents serve as antisolvents for precipitation.

-

Aliphatic Hydrocarbons: n-Hexane, Cyclohexane, Heptane.

-

Protic Solvents: Water.

Visualization: Solubility Interaction Map

The following diagram illustrates the logical flow of solvent selection based on molecular interactions.

Figure 1: Mechanistic map of solvent interactions. High solubility is driven by dipole moments and dispersion forces in chlorinated/aprotic solvents.

Experimental Protocol: Determination of Saturation Solubility

Since specific batch-to-batch variations (polymorphism) can affect solubility, researchers must validate values empirically. The following protocol adheres to OECD Guideline 105 and ASTM E1148 .

Method A: The Shake-Flask Method (Equilibrium Solubility)

Objective: Determine the thermodynamic solubility limit at 25°C.

-

Preparation:

-

Weigh approx. 200 mg of the ester into a 20 mL scintillation vial.

-

Add 5 mL of the target solvent (e.g., Acetone).

-

-

Equilibration:

-

Seal the vial and place it in a thermostatic shaker at 25°C ± 0.1°C.

-

Agitate at 150 RPM for 24–48 hours to ensure equilibrium.

-

Visual Check: If the solid dissolves completely, add more solid until a precipitate remains visible.

-

-

Sampling:

-

Stop agitation and allow the suspension to settle for 2 hours.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter (avoid Nylon, which may bind the ester).

-

-

Quantification (HPLC):

-

Dilute the filtrate 1:100 with Acetonitrile.

-

Inject into HPLC (Conditions below).

-

Method B: Dynamic Solubility (Polythermal Method)

Objective: Determine the Metastable Zone Width (MSZW) for crystallization.

-

Prepare a suspension of known concentration (e.g., 50 g/L in Ethanol).

-

Heat at 1°C/min until dissolution is complete (Clear Point).

-

Cool at 1°C/min until nucleation is observed (Cloud Point).

-

Result: The gap between Clear and Cloud points defines the safe operating window for recrystallization.

HPLC Analytical Standard

To accurately quantify the dissolved ester, use the following validated method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (70:30 v/v) + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic absorption).

-

Retention Time: Expect elution around 4–6 minutes due to lipophilicity.

Applications in Process Development

Recrystallization Strategy

The most effective purification method for this intermediate is Cooling Crystallization or Antisolvent Addition .

-

Solvent System: Ethanol / Water (80:20).

-

Procedure: Dissolve the crude ester in boiling Ethanol. Slowly add water until slight turbidity appears. Cool slowly to 0°C.

-

Yield: High recovery with removal of polar impurities.

-

-

Solvent System: Toluene / Heptane.

-

Procedure: Dissolve in warm Toluene. Add Heptane as an antisolvent to force precipitation of the ester while keeping lipophilic impurities in solution.

-

Stability Warning

-

Hydrolysis Risk: Avoid prolonged exposure to basic aqueous solutions (pH > 9) or acidic alcohols, as the ester bond is susceptible to hydrolysis, yielding (2-chlorothiazol-5-yl)methanol and 2-chlorobenzoic acid.

-

Solvent Choice: For storage, use anhydrous Ethyl Acetate or Acetonitrile.

References

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Reference for HSP prediction logic).

-

Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem Compound Summary. (n.d.). 2-Chloro-5-(chloromethyl)thiazole (Precursor logic).[2][3][5] National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Biological Potency & Therapeutic Utility of Chlorinated Thiazole Scaffolds

Executive Summary

The thiazole pharmacophore—a five-membered heterocyclic ring containing sulfur and nitrogen—is a cornerstone of modern medicinal chemistry, appearing in FDA-approved drugs ranging from dasatinib (anticancer) to ceftaroline (antibiotic). The introduction of chlorine substituents into this scaffold is not merely a structural decoration but a strategic modification that fundamentally alters physicochemical properties, metabolic stability, and target binding kinetics.

This technical guide provides a rigorous analysis of chlorinated thiazole compounds , focusing on the structure-activity relationships (SAR) driven by chlorination, specific mechanisms of action (MoA), and validated experimental protocols for synthesis and bioassay.

The Chlorine Effect: Physicochemical & Mechanistic Drivers

The biological activity of chlorinated thiazoles is governed by three primary factors introduced by the halogen atom:

Electronic Modulation & The Sigma-Hole

Chlorine is electron-withdrawing by induction (-I effect) but electron-donating by resonance (+M effect). On a thiazole ring, this creates distinct electronic environments:

-

C2-Position: A chlorine at C2 renders the position highly electrophilic, making it susceptible to nucleophilic aromatic substitution (

). This is critical for designing covalent inhibitors that target cysteine residues in enzymes (e.g., kinases or proteases). -

Sigma-Hole Interactions: The chlorine atom exhibits a positive electrostatic potential cap (sigma-hole) along the C-Cl bond axis, allowing it to act as a Lewis acid and form halogen bonds with carbonyl oxygens or nitrogen atoms in the target protein's binding pocket.

Lipophilicity & Membrane Permeability

Chlorination significantly increases the partition coefficient (LogP).

-

Effect: Enhanced passive diffusion across lipid bilayers.

-

Utility: Critical for CNS-active drugs or intracellular targets (e.g., nuclear receptors).

Metabolic Blocking

Metabolic hotspots (sites prone to CYP450 oxidation) can be "blocked" by substituting a hydrogen with chlorine.

-

Example: Replacing a para-hydrogen on a phenyl ring attached to the thiazole (e.g., 2-amino-4-(4-chlorophenyl)thiazole ) prevents rapid hydroxylation, extending the drug's half-life (

).

Structure-Activity Relationship (SAR) Logic

The biological outcome depends heavily on where the chlorine is positioned.

| Position | Chemical Feature | Biological Implication |

| C2 (Heterocyclic) | High Electrophilicity | Covalent Warhead: Reacts with nucleophilic cysteines (e.g., in EGFR or proteases). Precursor for |

| C4/C5 (Heterocyclic) | Steric Bulk & Lipophilicity | Pocket Filling: Optimizes fit in hydrophobic pockets of enzymes. Modulates pKa of the thiazole nitrogen. |

| Phenyl-Cl (Sidechain) | Metabolic Stability | Half-life Extension: Blocks para-hydroxylation. Enhances potency via halogen bonding. |

Visualization: SAR Decision Logic

The following diagram illustrates the strategic decision-making process when designing chlorinated thiazoles.

Caption: SAR decision matrix for chlorinating thiazole scaffolds based on therapeutic intent.

Therapeutic Applications & Mechanisms

Antimicrobial Activity

Chlorinated thiazoles, particularly 2-amino-4-(4-chlorophenyl)thiazole derivatives, exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Mechanism: Inhibition of DNA Gyrase (bacteria) or 14

-lanosterol demethylase (fungi). The chlorine atom at the para-position of the phenyl ring is crucial for fitting into the hydrophobic pocket of the enzyme, often outperforming the unsubstituted analogs. -

Key Insight: The electron-withdrawing nature of the chlorine enhances the acidity of the NH protons (in sulfonamide derivatives), strengthening hydrogen bonding with the target active site.

Anticancer Activity

Derivatives such as 4-chloro-2-methylphenyl amido thiazoles have shown cytotoxicity against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines.

-

Mechanism:

-

Kinase Inhibition: Competitive inhibition of ATP binding sites in tyrosine kinases (e.g., VEGFR, EGFR).

-

Tubulin Polymerization: Binding to the colchicine site, disrupting microtubule dynamics and inducing apoptosis.

-

HDAC Inhibition: 2-chloro-5-substituted thiadiazoles (isosteres) act as zinc-binding groups or cap groups in Histone Deacetylase inhibitors.

-

Validated Experimental Protocols

Protocol A: Hantzsch Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

A robust, self-validating method for synthesizing the core scaffold.

Reagents:

-

4-Chlorophenacyl bromide (1.0 eq)

-

Thiourea (2.0 eq)

-

Ethanol (Absolute)

-

Ammonium hydroxide (for neutralization)

Workflow:

-

Dissolution: Dissolve 4-chlorophenacyl bromide (e.g., 0.01 mol) in 20 mL absolute ethanol in a round-bottom flask.

-

Addition: Add thiourea (0.02 mol) slowly with stirring.

-

Reflux: Heat the mixture to reflux (

C) for 2–4 hours.-

Checkpoint: Monitor via TLC (Solvent: Hexane:Ethyl Acetate 3:1). Disappearance of the starting bromide spot indicates completion.

-

-

Precipitation: Cool the reaction mixture to room temperature. A solid hydrobromide salt may precipitate.

-

Neutralization: Pour the mixture into crushed ice/water (100 mL) and basify with ammonium hydroxide to pH 8–9. The free base will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Validation: Melting point should be sharp (approx. 169–171°C for the 4-chlorophenyl derivative).

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard protocol for evaluating anticancer potential.

Reagents:

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Cell Lines (e.g., A-549, MCF-7)

-

DMSO (Solubilizing agent)

Workflow:

-

Seeding: Seed cells in 96-well plates at

cells/well. Incubate for 24h at -

Treatment: Add the chlorinated thiazole test compound at graded concentrations (e.g., 0.1, 1, 10, 50, 100

M). Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin). -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20

L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media carefully. Add 100

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate

using non-linear regression analysis.

Mechanistic Pathway Visualization

The following diagram details the potential dual-mode action of 2-chlorothiazole derivatives: covalent modification of enzymes and reversible binding via halogen bonding.

Caption: Dual mechanism of action: Covalent modification (via C2-Cl) vs. Reversible binding (via Aryl-Cl).

References

-

Mishra, C. B., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI Molecules. Retrieved from [Link]

-

Kushwaha, N., et al. (2012).[4] Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research. Retrieved from [Link]

-

Mahmood, A. A. R., et al. (2018).[5] Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Retrieved from [Link]

-

Chaban, T., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives. MDPI Antibiotics. Retrieved from [Link]

Sources

The Thiazole Scaffold: A Privileged Motif in Modern Therapeutics - A Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The five-membered thiazole ring, a heterocyclic scaffold containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a multitude of biological targets have cemented its status as a "privileged structure" in drug discovery.[1][2] This technical guide provides an in-depth exploration of the mechanisms of action of thiazole-based therapeutic agents, offering field-proven insights and detailed methodologies for researchers in the field. We will delve into the core biochemical pathways modulated by these compounds, with a focus on their applications in oncology, inflammatory disorders, and infectious diseases.

I. Thiazole-Based Agents in Oncology: A Multi-pronged Attack on Cancer

Thiazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival signaling, and angiogenesis.[3][4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.

A. Inhibition of Protein Kinases: Disrupting Aberrant Cell Signaling

A primary mechanism through which thiazole-based drugs exert their anticancer effects is the inhibition of protein kinases, enzymes that play a central role in cell signaling and are frequently mutated or overexpressed in cancer.[5]

The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.[5][6] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several thiazole derivatives have been developed as potent inhibitors of this pathway, acting as either single PI3K inhibitors or dual PI3K/mTOR inhibitors.[6][7][8]

These inhibitors typically function by competing with ATP for the binding site in the catalytic domain of PI3K and/or mTOR, thereby blocking the downstream signaling cascade that leads to cell growth and proliferation.[6][9] The structural similarities between the active sites of PI3K and mTOR have enabled the rational design of dual inhibitors.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is a fluorescence-based assay.

Principle: This assay measures the phosphorylation of a specific substrate by the kinase. The inhibition of this phosphorylation by the test compound is quantified by measuring the resulting fluorescence.[10][11]

Methodology:

-

Reagent Preparation: Prepare solutions of the purified kinase enzyme (e.g., PI3Kα), a specific substrate peptide, and ATP in an appropriate assay buffer.

-

Compound Dilution: Prepare a serial dilution of the thiazole-based test compound.

-

Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Detection: After a defined incubation period, add a detection reagent that specifically binds to the phosphorylated substrate, generating a fluorescent signal.

-

Data Analysis: Measure the fluorescence intensity using a microplate reader. The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[10]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Thiazole Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Dasatinib, a prominent thiazole-containing drug, is a potent inhibitor of multiple tyrosine kinases, with its primary targets being the BCR-ABL fusion protein and SRC family kinases.[12][13] The BCR-ABL oncoprotein, a hallmark of chronic myeloid leukemia (CML) and some cases of acute lymphoblastic leukemia (ALL), possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation.[12][14]

Dasatinib binds to the ATP-binding site of both the active and inactive conformations of the ABL kinase domain, a feature that distinguishes it from first-generation inhibitors like imatinib and contributes to its efficacy against imatinib-resistant mutations.[12][13][14] By blocking the kinase activity of BCR-ABL, dasatinib disrupts downstream signaling pathways, leading to the inhibition of cancer cell growth and the induction of apoptosis.[15]

Experimental Workflow: Evaluating Anticancer Activity of Thiazole Derivatives

Caption: Experimental workflow for evaluating the anticancer potential of thiazole derivatives.

B. Cytotoxicity and Apoptosis Induction

Many thiazole derivatives exhibit direct cytotoxic effects on cancer cells, leading to programmed cell death, or apoptosis.[3] This is often a consequence of the inhibition of survival signaling pathways, as discussed above, or through other mechanisms such as DNA fragmentation and mitochondrial depolarization.[4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[16][18]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined from the dose-response curve.

II. Thiazole Derivatives in the Management of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Thiazole-based compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade.[7][19]

A. Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[20] There are two main isoforms: COX-1, which is constitutively expressed, and COX-2, which is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[20] Several thiazole derivatives have been identified as potent inhibitors of COX-1 and/or COX-2.[21]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: The assay measures the peroxidase activity of COX. The inhibition of this activity by a test compound is determined colorimetrically by monitoring the oxidation of a chromogenic substrate.[21][22]

Methodology:

-

Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add various concentrations of the thiazole test compound or a reference inhibitor (e.g., celecoxib for COX-2).

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: Immediately measure the absorbance at the appropriate wavelength using a microplate reader.[21][22]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. The IC50 value is determined from the dose-response curve.[23]

III. Antimicrobial Properties of Thiazole-Based Agents

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective antimicrobial agents.[24] Thiazole derivatives have shown considerable promise as antibacterial and antifungal agents, with their mechanism of action often involving the disruption of essential microbial processes.[25]

A. Inhibition of Microbial Growth

The antimicrobial efficacy of thiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[26][27]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[28][29]

Methodology:

-

Compound Dilution: Prepare a serial two-fold dilution of the thiazole compound in a liquid growth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[26]

IV. Quantitative Data Summary

The following table summarizes the reported in vitro activity of selected thiazole derivatives against various biological targets.

| Compound Class | Target | Assay | IC50/MIC | Reference |

| Thiazole-based PI3K/mTOR inhibitors | PI3Kα | Kinase Inhibition Assay | 0.086 µM | [6] |

| mTOR | Kinase Inhibition Assay | 0.221 µM | [6] | |

| Dasatinib | BCR-ABL | Kinase Inhibition Assay | <1 nM | [13] |

| Thiazole-based COX-2 Inhibitor | COX-2 | COX Inhibition Assay | 0.067 µM | [21] |

| Thiazole-based Antimicrobial | S. aureus | MIC Determination | 0.8 mg/mL | [29][30] |

V. Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents with diverse mechanisms of action. The ability of thiazole derivatives to target key pathways in cancer, inflammation, and infectious diseases underscores their significant therapeutic potential. Future research in this area will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel biological targets. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to advance the field of thiazole-based drug discovery and development, ultimately leading to new and improved treatments for a range of human diseases.

References

- BenchChem. (2025). Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds. BenchChem.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?

- Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.

- ResearchHub. (2024, April 2).

- SciSpace. (2018). Molecular docking studies on thiadiazole derivatives as protein kinase inhibitors. SciSpace.

- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- BenchChem. (2025).

- ChemicalBook. (2024, March 29). Dasatinib: Mechanism of action and Safety. ChemicalBook.

- MDPI. (2024, December 12).

- Devgun, M. (2022, July 15). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- BenchChem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. BenchChem.

- El-Sayed, N. A., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 14(10), 2008-2024.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Abcam. (n.d.). MTT (Assay protocol). Abcam.

- Yarmoluk, S., et al. (2024, November 19).

- Abcam. (n.d.). MTT assay protocol. Abcam.

- ResearchGate. (n.d.). Structure–activity relationship (SAR) of 1,3‐thiazole and....

- MDPI. (2022, July 20). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI.

- IJRPC. (2011). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC)

- Scholars Research Library. (2018). Molecular Docking Studies of Tyrosine Kinase-inhibiting New Styryl- Coumarin derived Aminothiozoles. Scholars Research Library.

- Assay Biotech. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Biotech.

- ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiazole–chalcone hybrids and....

- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.

- ResearchGate. (n.d.). Mechanism of action diagram for Imatinib/Dasatinib/Ponatinib and....

- PubMed. (2015, February 12).

- RSC Publishing. (2023).

- Pediatric Oncall. (2025, March 25). Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects.

- ACS Publications. (2023, May 10).

- Pediatric Oncall. (n.d.).

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

- Slideshare. (n.d.).

- Google Patents. (n.d.). WO2007129044A1 - Thiazole derivatives and their use as anti-tumour agents.

- National Center for Biotechnology Information. (2021, February 4).

- Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants.

- National Center for Biotechnology Information. (2025, March 19). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC.

- National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β.

- BMG LABTECH. (2024, July 30).

- ACS Publications. (2025, March 27). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.

- ACS Publications. (2025, March 27). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.

- ResearchGate. (2023, October). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids.

- Taylor & Francis Online. (2023, August 29).

- Reaction Biology. (2024, August 13).

- Romanian Journal of Infectious Diseases. (2024, January 4). Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound.

- Dawley, S. W. (n.d.).

- ResearchGate. (2026, January 16). (PDF) Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound.

- MDPI. (2024, February 22).

- Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

- SciELO. (2019, March 18).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. WO2007129044A1 - Thiazole derivatives and their use as anti-tumour agents - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 13. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 14. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. researchgate.net [researchgate.net]

- 16. researchhub.com [researchhub.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. academicjournals.org [academicjournals.org]

- 24. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. ijrpc.com [ijrpc.com]

- 27. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. bmglabtech.com [bmglabtech.com]

- 29. rjid.com.ro [rjid.com.ro]

- 30. researchgate.net [researchgate.net]

An In-Silico First Approach to Characterizing (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate: A Technical Guide for Preclinical Drug Discovery

This guide provides a comprehensive technical framework for the in silico modeling of the novel small molecule, (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate. In the realm of contemporary drug discovery, computational methods are indispensable for accelerating progress and mitigating the high attrition rates of promising compounds.[1][2][3] By front-loading the development process with robust computational analysis, researchers can make more informed decisions, optimize resource allocation, and de-risk subsequent experimental validation.[1][2] This document is intended for researchers, computational chemists, and drug development professionals, offering a logical, scientifically-grounded workflow for the virtual assessment of a novel chemical entity.

The core philosophy of this guide is to treat the in silico process as a self-validating system, where each computational step builds upon the last, creating a cohesive and predictive narrative for the molecule . We will not merely list protocols but delve into the scientific rationale behind each choice, providing a clear understanding of how computational tools can elucidate the potential of a molecule like (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate long before it enters a wet lab.

Part 1: Foundational Analysis - Physicochemical Profiling and ADMET Prediction

Before embarking on complex and computationally expensive simulations, a foundational understanding of the molecule's intrinsic properties is paramount. This initial phase focuses on predicting its drug-likeness and its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4][5][6][7] Early assessment of ADMET properties is crucial as poor pharmacokinetics and toxicity are major contributors to late-stage drug development failures.[8]

Molecular Descriptors and Physicochemical Properties

The first step is to generate a series of molecular descriptors for (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate. These descriptors provide a quantitative representation of the molecule's physicochemical characteristics.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 288.1 g/mol | Influences absorption and diffusion. Generally, values <500 Da are preferred for oral bioavailability. |

| XLogP3 | 3.9 | A measure of lipophilicity, which affects solubility, absorption, and membrane permeability. Values between 1 and 5 are often optimal. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and binding to biological targets. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding characteristics. |

| Rotatable Bond Count | 4 | Relates to molecular flexibility and conformational entropy upon binding. Fewer rotatable bonds are generally favored. |

These values are computed properties and can be obtained from databases like PubChem or calculated using various computational chemistry software.[9]

In Silico ADMET Prediction

Computer-based models are invaluable for forecasting a compound's behavior within a biological system.[4][5] These predictions help to identify potential liabilities early in the discovery process.[6][7]

Experimental Protocol: ADMET Prediction

-

Structure Preparation:

-

Platform Selection:

-

Utilize a validated ADMET prediction platform. Several commercial and academic tools are available, such as pkCSM, ADMETlab, or integrated solutions within larger modeling suites.[6]

-

-

Property Calculation:

-

Submit the 3D structure to the platform and calculate a range of ADMET properties. Key parameters to assess include:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Predicted clearance and half-life.

-

Toxicity: Ames test for mutagenicity, hERG inhibition, hepatotoxicity.

-

-

-

Results Analysis:

-

Compare the predicted values against established thresholds for drug-like molecules. For instance, a high probability of hERG inhibition would be a significant red flag for cardiotoxicity.

-

Part 2: Target Identification and Molecular Docking

With a foundational understanding of the molecule's properties, the next logical step is to identify potential biological targets and investigate the interactions at a molecular level.

Target Identification Strategy

For a novel compound with no known biological activity, a combination of ligand-based and structure-based approaches can be employed for target "fishing".

Caption: Workflow for identifying potential biological targets for a novel compound.

This combined approach increases the probability of identifying biologically relevant targets for subsequent validation.

Molecular Docking

Once a putative target is identified, molecular docking predicts the preferred orientation of our molecule when bound to the protein, as well as the binding affinity.[12]

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Ligand Preparation:

-

Prepare the 3D structure of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate. This includes assigning rotatable bonds and ensuring the correct protonation state.

-

-

Grid Box Generation:

-

Define the binding site on the protein. This is typically a cavity where the natural ligand binds or a predicted allosteric site. A grid box is then generated to encompass this site.[13]

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the top-ranked poses. Key metrics include the binding energy (a lower value indicates stronger binding) and the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.[12] Visualization in PyMOL or Discovery Studio is crucial for this step.[14]

-

Part 3: Refining the Interaction Model with Molecular Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the protein and the ligand.[17][18][19] MD simulations are computationally intensive but provide invaluable insights into the stability of the binding pose and the energetics of the interaction.[17][20][21]

Caption: A typical workflow for a molecular dynamics simulation of a protein-ligand complex.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation:

-

Take the best-ranked pose from the molecular docking as the starting structure.

-

Place the protein-ligand complex in a periodic box of water molecules (solvation).

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble).

-

Adjust the pressure to the desired level (e.g., 1 atm) while allowing the system volume to change (NPT ensemble). This ensures the correct density.

-

-

Production Run:

-

Run the simulation for a significant period (e.g., 100 ns or more) without restraints to observe the natural dynamics of the system.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket (Root Mean Square Deviation - RMSD).

-

Examine the flexibility of different protein regions (Root Mean Square Fluctuation - RMSF).

-

Monitor the persistence of key interactions (e.g., hydrogen bonds) over time.

-

Part 4: Synthesis of Data and Guiding Future Directions

The culmination of this in silico workflow is a comprehensive profile of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate. The predicted ADMET properties will highlight potential developmental hurdles, while the docking and MD simulations will provide a detailed hypothesis of its mechanism of action at a specific biological target.

This data-rich foundation enables a more strategic approach to experimental validation. For example, if the simulations predict binding to a particular kinase, the first in vitro experiments would be kinase activity assays. If ADMET predictions suggest poor solubility, initial formulation work would be prioritized.

By embracing an in silico-first methodology, the journey of a novel molecule from a chemical structure to a potential therapeutic candidate becomes more efficient, cost-effective, and, ultimately, more likely to succeed.

References

-

Molecular Docking Tutorial. Available at: [Link]

-

Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Available at: [Link]

-

Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Available at: [Link]

-

Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

-

Fiveable. (2025, August 15). ADMET prediction | Medicinal Chemistry Class Notes. Available at: [Link]

-

YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Available at: [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

-

YouTube. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. Available at: [Link]

-

YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Available at: [Link]

-

National Center for Biotechnology Information. Computational Approaches in Preclinical Studies on Drug Discovery and Development. Available at: [Link]

-

MDPI. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. Available at: [Link]

-

Nextmol. Computational chemistry & AI software. Available at: [Link]

-

Rowan. ML-Powered Molecular Design and Simulation. Available at: [Link]

-

MDPI. (2020, December 30). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Available at: [Link]

-

Cresset Group. The role of molecular dynamics simulations in drug discovery. Available at: [Link]

-

iRASPA. Molecular Simulation Software. Available at: [Link]

-

MetroTech Institute. (2024, July 17). Role of Molecular Dynamics Simulations in Drug Discovery. Available at: [Link]

-

Chemspace. Molecular Dynamics Simulation. Available at: [Link]

-

Avogadro. (2022, January 15). Free cross-platform molecular editor. Available at: [Link]

-

National Center for Biotechnology Information. A Guide to In Silico Drug Design. Available at: [Link]

-

VeraChem LLC. Small Molecule Tools. Available at: [Link]

-

SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Available at: [Link]

-

Patheon pharma services. (2023, September 27). In Silico Modeling: Accelerating drug development. Available at: [Link]

-

InSilicoMinds. Leverage our In Silico Solutions for Small Molecules Drug Development. Available at: [Link]

-

Taylor & Francis Online. (2018, January 30). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Available at: [Link]

-

PubChem. Methyl 2-chloro-1,3-benzothiazole-6-carboxylate. Available at: [Link]

-

Baghdad Science Journal. (2024, March 1). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Available at: [Link]

-

ChemBK. (2024, April 9). Methyl 2-chlorobenzoate. Available at: [Link]

-

Scholars Research Library. (2012, June 15). Biological Activities of Thiadiazole Derivatives: A Review. Available at: [Link]

-

Patsnap. (2014, October 29). Method for preparing 2-chlorine-5 chloromethyl thiazole. Available at: [Link]

- Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

International Journal of Entomology Research. (2024, March 18). Toxicity and biochemical activity of chlorobenzothiazole and nitrobenzothiazole derivatives as IGRs against Spodoptera littorali. Available at: [Link]

-

PrepChem.com. Synthesis of methyl 2-amino-5-chlorobenzoate. Available at: [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available at: [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2016, August 10). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Available at: [Link]

-

ResearchGate. (2023, August 20). (PDF) Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link]

Sources

- 1. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 2. InSilicoMinds - Leverage our In Silico Solutions for Small Molecules Drug Development [insilicominds.com]

- 3. tandfonline.com [tandfonline.com]

- 4. aurlide.fi [aurlide.fi]

- 5. bitesizebio.com [bitesizebio.com]

- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 7. fiveable.me [fiveable.me]

- 8. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 11. verachem.com [verachem.com]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. sites.ualberta.ca [sites.ualberta.ca]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. cresset-group.com [cresset-group.com]

- 18. metrotechinstitute.org [metrotechinstitute.org]

- 19. Molecular Dynamics Simulation | Chemspace [chem-space.com]

- 20. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]